(1-Phenyl-1H-pyrazol-4-YL)methanethiol
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Overview
Description
(1-Phenyl-1H-pyrazol-4-YL)methanethiol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a methanethiol group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenyl-1H-pyrazol-4-YL)methanethiol typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a thiol reagent. One common method is the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield the desired methanethiol derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1-Phenyl-1H-pyrazol-4-YL)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, sulfides
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrazol-4-YL)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
(1-Phenyl-1H-pyrazol-4-YL)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets and enables the compound to undergo unique chemical transformations compared to its analogs .
Properties
IUPAC Name |
(1-phenylpyrazol-4-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORFPTGYXGQEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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